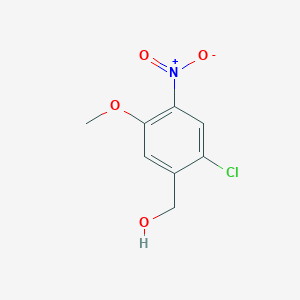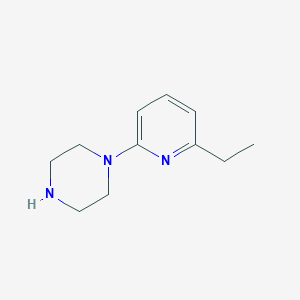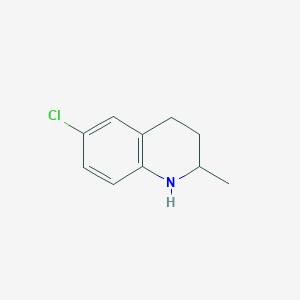
trans-3-Ethoxycarbonyl-4-(4-flurophenyl)-N-methyl piperdine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-3-Ethoxycarbonyl-4-(4’-fluorophenyl)-1-methylpiperidine-2,6-dione: is a chemical compound with the molecular formula C15H16FNO4 and a molecular weight of 293.29 g/mol . It is a white or off-white crystalline solid that is insoluble in water but soluble in organic solvents like ethyl acetate . This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of paroxetine hydrochloride .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Ethoxycarbonyl-4-(4’-fluorophenyl)-1-methylpiperidine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate piperidine derivative and ethyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a base such as triethylamine to facilitate the formation of the ethoxycarbonyl group.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies .
Medicine:
- Primarily used in the synthesis of paroxetine hydrochloride, an antidepressant medication.
- Explored for its potential use in the development of new pharmaceutical agents .
Industry:
- Utilized in the production of fine chemicals and specialty chemicals.
- Applied in the manufacturing of advanced materials and polymers .
Wirkmechanismus
The mechanism of action of trans-3-Ethoxycarbonyl-4-(4’-fluorophenyl)-1-methylpiperidine-2,6-dione involves its interaction with specific molecular targets. In the case of its use as an intermediate in the synthesis of paroxetine hydrochloride, the compound undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in these transformations are specific to the synthetic route and the final product being synthesized .
Vergleich Mit ähnlichen Verbindungen
- trans-3-Ethoxycarbonyl-4-(4-chlorophenyl)-1-methylpiperidine-2,6-dione
- trans-3-Ethoxycarbonyl-4-(4-bromophenyl)-1-methylpiperidine-2,6-dione
- trans-3-Ethoxycarbonyl-4-(4-methylphenyl)-1-methylpiperidine-2,6-dione
Comparison:
- Structural Similarity: These compounds share a similar piperidine core structure with variations in the substituents on the phenyl ring.
- Chemical Properties: The presence of different halogen or methyl groups can influence the compound’s reactivity, solubility, and stability.
- Applications: While all these compounds can serve as intermediates in pharmaceutical synthesis, their specific applications may vary based on the desired final product .
Eigenschaften
Molekularformel |
C15H16FNO4 |
|---|---|
Molekulargewicht |
293.29 g/mol |
IUPAC-Name |
ethyl (3S,4R)-4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate |
InChI |
InChI=1S/C15H16FNO4/c1-3-21-15(20)13-11(8-12(18)17(2)14(13)19)9-4-6-10(16)7-5-9/h4-7,11,13H,3,8H2,1-2H3/t11-,13-/m0/s1 |
InChI-Schlüssel |
VLLPYAIUEKEIRQ-AAEUAGOBSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1[C@@H](CC(=O)N(C1=O)C)C2=CC=C(C=C2)F |
Kanonische SMILES |
CCOC(=O)C1C(CC(=O)N(C1=O)C)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-fluorobenzamide](/img/structure/B8724289.png)

![4,5-Dihydrotetrazolo[1,5-a]quinoxaline](/img/structure/B8724307.png)
![(1R)-6-Oxaspiro[2.5]octan-1-amine](/img/structure/B8724317.png)
![4-[n-(Cyclopropylmethyl)sulphamoyl]nitrobenzene](/img/structure/B8724330.png)






![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)-](/img/structure/B8724377.png)

